(2R)-2-Acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine
CAS No.: 33297-48-2
Cat. No.: VC0020541
Molecular Formula: C₂₃H₄₂N₂O₅S
Molecular Weight: 458.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33297-48-2 |
|---|---|
| Molecular Formula | C₂₃H₄₂N₂O₅S |
| Molecular Weight | 458.65 |
| IUPAC Name | (2R)-2-acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine |
| Standard InChI | InChI=1S/C12H23N.C11H19NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h11-13H,1-10H2;7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t;7?,9-/m.0/s1 |
| SMILES | CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Introduction
Fundamental Properties and Identification
(2R)-2-Acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine belongs to the category of amino acid derivatives with potential applications in biochemical research. This compound is formally identified by CAS Number 33297-48-2 and represents a salt formed between a modified cysteine derivative and dicyclohexylamine . The compound features both acetamido and sulfenic acid functionalities, which contribute to its potential biological activity and chemical reactivity profile.
Chemical Identity and Nomenclature
The compound is known by several alternative names in scientific literature and commercial catalogs, reflecting its complex structure:
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(2R)-2-Acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine (full IUPAC name)
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N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt
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2-Ethoxycarbonyl-1-methylethyl-mercapturate, Dicyclohexylammonium Salt
Physicochemical Properties
The following table outlines the key physicochemical properties of the compound:
Structural Characteristics and Analysis
Molecular Structure Components
The compound consists of two distinct chemical entities that form a salt complex:
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The acidic component: (2R)-2-Acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid - a derivative of N-acetyl-L-cysteine with a specific sulfur substituent
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The basic component: N-cyclohexylcyclohexanamine (dicyclohexylamine) - serving as the counter-ion in the salt formation
This salt formation enhances stability and may improve certain physicochemical properties like solubility compared to the free acid form. The structural arrangement contains multiple functional groups that determine its chemical behavior and potential biological interactions.
Functional Group Analysis
The compound contains several key functional groups that contribute to its chemical reactivity and potential biochemical interactions:
| Functional Group | Location | Potential Reactivity |
|---|---|---|
| Acetamido (-NHCOCH3) | N-terminus of the amino acid | Hydrogen bonding, amide hydrolysis |
| Carboxylic acid (-COOH) | C-terminus of the amino acid | Acid-base reactions, esterification |
| Thioether linkage (-S-) | Cysteine side chain | Oxidation, nucleophilic reactions |
| Ethyl ester (-COOC2H5) | Side chain modification | Hydrolysis, transesterification |
| Secondary amine (-NH-) | Dicyclohexylamine counter-ion | Acid-base interactions, hydrogen bonding |
The presence of these diverse functional groups creates multiple sites for potential chemical transformations and biological target interactions. The specific stereochemistry (2R) further defines the three-dimensional orientation of these groups, which may be critical for molecular recognition processes.
Synthesis Methods and Chemical Reactions
Chemical Reactivity Profile
The compound can participate in various chemical reactions based on its functional group composition:
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Hydrolysis reactions: The ethyl ester and acetamido groups can undergo hydrolysis under appropriate conditions
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Oxidation reactions: The sulfur atom in the thioether linkage can be oxidized to sulfoxide or sulfone derivatives
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Salt metathesis: The dicyclohexylammonium counter-ion can be exchanged with other cations
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Peptide coupling: The carboxylic acid functionality enables potential incorporation into peptide structures
These reaction pathways provide versatility for chemical modifications that might be useful in structure-activity relationship studies or in developing derivative compounds with enhanced properties.
Biological Significance and Research Applications
Research Applications
The compound's primary application is in scientific research, specifically:
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Medicinal Chemistry: The compound serves as a valuable building block or intermediate in drug discovery processes, particularly for compounds targeting sulfur-related biochemical pathways
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Biochemical Research: It may be used for investigating enzyme mechanisms, especially those involving cysteine residues
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Metabolic Studies: The compound could be relevant in studying detoxification pathways involving mercapturate formation
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Structure-Activity Relationship Investigations: Its defined stereochemistry and functional group arrangement make it useful for exploring structure-based biological activities
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